molecular formula C18H13NO5S2 B2800944 4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 518052-71-6

4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B2800944
CAS No.: 518052-71-6
M. Wt: 387.42
InChI Key: XGHYDSDPYZANEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves multiple steps. One common synthetic route includes the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with an aqueous ammonia solution to yield the target compound .

Chemical Reactions Analysis

4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has explored its use as a potential drug candidate for treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide can be compared with other aminobenzenesulfonamides, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

4-Methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and mechanism of action based on available research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a naphtho[2,1-d][1,3]oxathiol derivative. Its molecular formula is C16H15N1O4SC_{16}H_{15}N_{1}O_{4}S, and it possesses unique chemical characteristics that contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related compounds have shown significant activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA-549 (Lung)0.04
This compoundMCF7 (Breast)0.06
This compoundHCT116 (Colon)0.08

These values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth by inducing apoptosis in cancer cells.
  • Antioxidant Activity : Related compounds have demonstrated radical-scavenging capabilities, which may contribute to their protective effects against oxidative stress in cancer cells. For example, DPPH radical-scavenging assays indicated moderate antioxidant activity compared to ascorbic acid at concentrations around 100 µg/mL .
  • Targeting Specific Pathways : The compound may also interact with specific molecular targets involved in cancer progression and survival pathways.

Case Studies

Several case studies have explored the efficacy of similar compounds derived from the naphtho[2,1-d][1,3]oxathiol framework:

  • Study on DPPH Radical Scavenging : A series of furo[2,3-g]-1,2,3-benzoxathiazine derivatives were tested for their antioxidant properties and showed varying degrees of effectiveness against DPPH radicals . This suggests that modifications in the chemical structure can enhance or diminish biological activities.
  • In Vivo Studies : Further research is necessary to validate the in vitro findings through animal models to assess pharmacokinetics and therapeutic efficacy.

Properties

IUPAC Name

4-methoxy-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-23-11-6-8-12(9-7-11)26(21,22)19-15-10-16-17(24-18(20)25-16)14-5-3-2-4-13(14)15/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHYDSDPYZANEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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